Imidazo[1,2-a]pyrazin-3-amine hydrochloride
Overview
Description
Imidazo[1,2-a]pyrazin-3-amine hydrochloride is a heterocyclic compound with a fused imidazole and pyrazine ring system. It belongs to the class of imidazo[1,2-a]pyrazines, which have gained attention due to their potential pharmaceutical applications. These compounds are considered privileged structures because of their occurrence in various natural products .
Synthesis Analysis
- Heteroannular and Photocatalytic Reactions : These innovative approaches offer new avenues for synthesis .
Molecular Structure Analysis
The molecular structure of Imidazo[1,2-a]pyrazin-3-amine hydrochloride consists of an imidazole ring fused with a pyrazine ring. The nitrogen atoms in the imidazole and pyrazine rings provide sites for potential interactions with biological targets .
Chemical Reactions Analysis
Imidazo[1,2-a]pyrazin-3-amine hydrochloride can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. These reactions can lead to the modification of the compound for specific applications .
Scientific Research Applications
Novel Brk/PTK6 Inhibitors
Imidazo[1,2-a]pyrazin-3-amine derivatives have been identified as potent inhibitors of breast tumor kinase (Brk)/protein tyrosine kinase 6 (PTK6), suggesting their potential application in cancer research. These compounds exhibit low-nanomolar Brk inhibition activity and high selectivity towards other kinases, making them valuable tools for oncology research to explore Brk as a therapeutic target (Zeng et al., 2011).
Aurora-A Kinase Selective Inhibitors
Research has also demonstrated the application of imidazo[1,2-a]pyrazine derivatives in the design and synthesis of selective inhibitors for Aurora-A kinase, a key enzyme involved in cell division. These inhibitors exhibit significant selectivity and potency in cell-based assays, highlighting their potential in developing novel anticancer therapies (Bouloc et al., 2010).
Synthetic Methodologies
The compound serves as a versatile scaffold in organic synthesis, facilitating the creation of diverse biologically active molecules. Advances in synthetic methods have expanded the utility of imidazo[1,2-a]pyrazines, demonstrating their reactivity and application in drug development (Goel et al., 2015).
Antibacterial Activity
Imidazo[1,2-a]pyrazin-3-amine derivatives have been synthesized with the aim of exploring their antibacterial activity. This research contributes to the search for new antimicrobial agents amidst growing antibiotic resistance, indicating the compound's relevance in medicinal chemistry (Prasad, 2021).
Green Synthesis Approaches
Efforts to develop environmentally friendly synthesis methods for imidazo[1,2-a]pyrazine derivatives highlight the ongoing interest in sustainable chemistry. These approaches aim to reduce the environmental impact of chemical synthesis while exploring the therapeutic potential of imidazo[1,2-a]pyrazines (Jyothi & Madhavi, 2019).
properties
IUPAC Name |
imidazo[1,2-a]pyrazin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.ClH/c7-5-3-9-6-4-8-1-2-10(5)6;/h1-4H,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPYUEWIVHJIAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C=N1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyrazin-3-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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